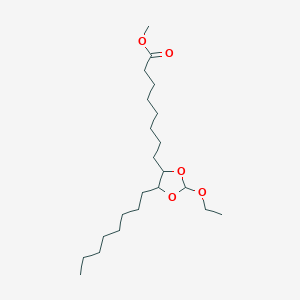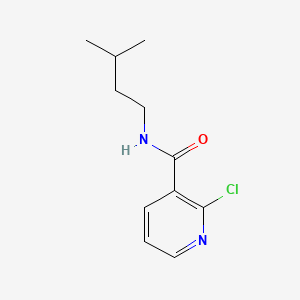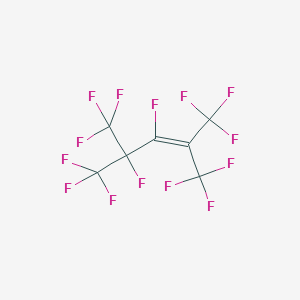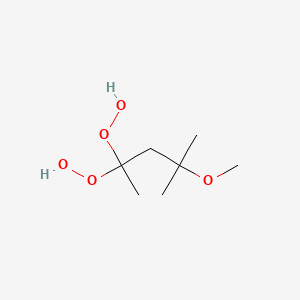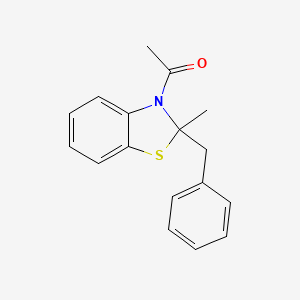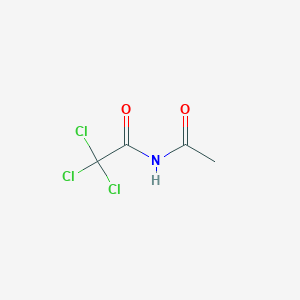
Ethyl-m-phenylenediisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl-m-phenylenediisocyanate is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.1827 . It is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate. This compound is used in various industrial applications, particularly in the production of polyurethanes and other polymers.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl-m-phenylenediisocyanate can be synthesized through the reaction of ethyl-m-phenylenediamine with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The process involves the following steps:
- Dissolution of ethyl-m-phenylenediamine in an inert solvent such as toluene.
- Gradual addition of phosgene to the solution while maintaining a low temperature to control the exothermic reaction.
- Purification of the resulting this compound through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, enhancing yield and safety.
化学反应分析
Types of Reactions: Ethyl-m-phenylenediisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Polymerization: Reacts with polyols to form polyurethanes, a key material in the production of foams, elastomers, and coatings.
Substitution Reactions: Can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Alcohols and Amines: Used in the formation of urethanes and ureas.
Catalysts: Tertiary amines and organometallic compounds are often used to catalyze the reactions.
Solvents: Inert solvents like toluene and dichloromethane are commonly used to dissolve reactants and control reaction rates.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
科学研究应用
Ethyl-m-phenylenediisocyanate has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Utilized in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery systems and medical device coatings.
Industry: Widely used in the production of polyurethanes, which are essential in the manufacture of foams, adhesives, sealants, and elastomers.
作用机制
The mechanism of action of ethyl-m-phenylenediisocyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with these nucleophiles to form urethane and urea linkages, respectively. This reactivity is harnessed in the production of polyurethanes, where the compound reacts with polyols to form long polymer chains. The molecular targets and pathways involved in these reactions are primarily the nucleophilic sites on the reactants.
相似化合物的比较
Ethyl-m-phenylenediisocyanate can be compared with other diisocyanates such as:
Methylenediphenyl diisocyanate (MDI): Widely used in the production of rigid polyurethane foams.
Toluene diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
Hexamethylene diisocyanate (HDI): Used in the production of polyurethane coatings.
Uniqueness: this compound is unique due to its specific reactivity and the presence of an ethyl group, which can influence the properties of the resulting polymers. Its structure allows for the formation of specialized polyurethanes with distinct mechanical and chemical properties.
属性
CAS 编号 |
64711-83-7 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
1-ethyl-2,4-diisocyanatobenzene |
InChI |
InChI=1S/C10H8N2O2/c1-2-8-3-4-9(11-6-13)5-10(8)12-7-14/h3-5H,2H2,1H3 |
InChI 键 |
FHGPADAQQRYSEH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


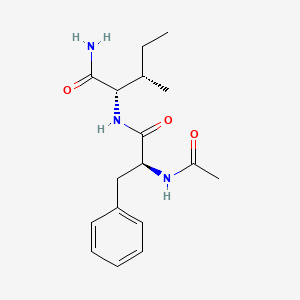
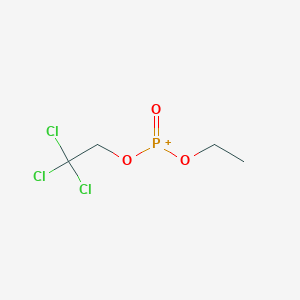
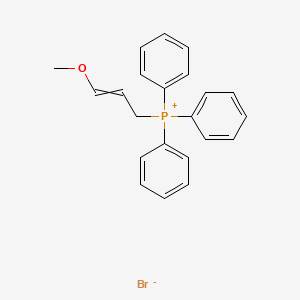
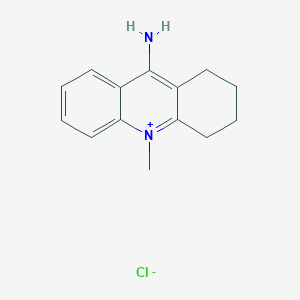
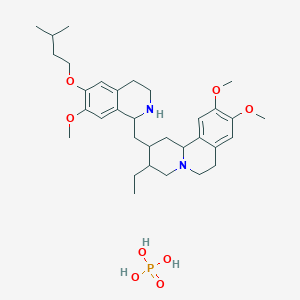

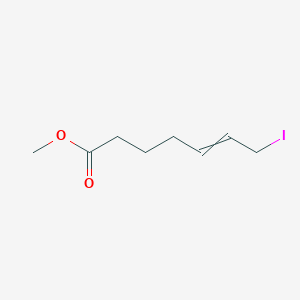
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)
